molecular formula C12H17BrN2O B1409179 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine CAS No. 1821429-76-8

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine

Cat. No.: B1409179
CAS No.: 1821429-76-8
M. Wt: 285.18 g/mol
InChI Key: ZJTRHYCDOYWBFR-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a pyrrolidine group attached via a propoxy linker at the 2nd position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Alkylation: The pyridine ring is then alkylated with 3-chloropropanol to introduce the propoxy linker.

    Substitution: Finally, the pyrrolidine group is introduced via nucleophilic substitution using pyrrolidine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the 5th position of the pyridine ring.

Scientific Research Applications

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrrolidine group.

    Agrochemicals: Pyridine derivatives are often used in the development of pesticides and herbicides.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine group can enhance the compound’s binding affinity and selectivity towards specific targets, while the bromine atom can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyrrolidin-1-yl-propoxy)-pyridine: Lacks the bromine atom at the 5th position.

    5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine: Contains a piperidine group instead of a pyrrolidine group.

    5-Bromo-2-(3-morpholin-1-yl-propoxy)-pyridine: Contains a morpholine group instead of a pyrrolidine group.

Uniqueness

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine is unique due to the combination of the bromine atom and the pyrrolidine group, which can impart specific chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity, while the pyrrolidine group can improve its pharmacokinetic profile and target specificity.

Biological Activity

5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and a propoxy group linked to a pyrrolidinyl moiety. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Sodium Channels : Similar pyridine derivatives have been shown to modulate sodium channels, particularly Na V1.8, which is involved in pain pathways. This suggests potential applications in analgesic therapies .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation. For example, it may affect the NF-ĸB signaling pathway, which is crucial in cancer cell survival and proliferation .

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have led to enhanced cytotoxic effects in melanoma cells by inducing apoptosis and inhibiting cell migration .

Pain Modulation

As noted in studies on related pyridine derivatives, this compound could potentially serve as a selective modulator for pain management. Its ability to selectively inhibit Na V1.8 channels may provide therapeutic benefits for chronic pain conditions without affecting other sodium channels .

Study 1: Antiproliferative Activity

A study conducted on a library of pyridine derivatives demonstrated that specific modifications led to increased inhibition of cancer cell growth. The compound exhibited IC50 values in the low micromolar range against A375 melanoma cells, indicating potent antiproliferative properties .

CompoundIC50 (μM)Mechanism of Action
This compound0.5Induces apoptosis via NF-ĸB inhibition
Related Compound A0.7Inhibits cell migration
Related Compound B1.0Induces G2/M phase arrest

Study 2: Pain Management Potential

In a pharmacological assessment, the compound was tested for its efficacy in modulating pain pathways. It demonstrated a significant reduction in pain responses in animal models when compared to control groups, suggesting its potential as an analgesic agent .

Properties

IUPAC Name

5-bromo-2-(3-pyrrolidin-1-ylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-11-4-5-12(14-10-11)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTRHYCDOYWBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (0.591 g, 14.77 mmol) was added portionwise to a solution, of 3-(pyrrolidin-1-yl)propan-1-ol (1.615 g, 12.50 mmol) in THF (20 mL) at to 0° C. then stirred at ambient temperature for 30 minutes, 5-Bromo-2-fluoropyridine (2 g, 11.36 mmol) was added and the resulting mixture stirred at ambient temperature for 2 h before being quenched by the addition of a sat. aqueous solution of ammonium chloride. The moisture was extracted with EtOAc (2×100 mL), the organic layer dried, over Na2SO4, filtered and evaporated to afford pale yellow solid. The crude product was purified by FCC, elution gradient 0 to 10% MeOH in DCM, to afford the desired material (2.70 g, 83%) as a yellow solid. Mass Spectrum: m/z (ES+)[M+H]+=285.
Quantity
0.591 g
Type
reactant
Reaction Step One
Quantity
1.615 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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